Structural Differentiation: The Unique 2-Thione/Tautomer Equilibrium vs. Amino and Methylthio Analogs
The target compound features a 2-thione group, which exists in a tautomeric equilibrium with the thiol form, enabling it to act as both a hydrogen bond donor and acceptor [1]. This is a key differentiator from closely related analogs. For instance, 2-Amino-4-phenyl-6-(trifluoromethyl)pyrimidine (CAS 26974-09-4) contains a primary amine at the 2-position, which alters its hydrogen bonding capacity and nucleophilicity [2]. Similarly, 2-(Methylthio)-4-phenyl-6-(trifluoromethyl)pyrimidine (CAS 2627-52-3) contains a thioether, which lacks the hydrogen bond donor capability of the thione and has a different reactivity profile [3]. These functional group differences are not trivial; they directly impact the compound's suitability for specific chemical transformations, such as alkylation of the thiol group to introduce diverse substituents, and its potential for bioisosteric replacement in drug design.
| Evidence Dimension | Functional Group at 2-Position |
|---|---|
| Target Compound Data | Thione/thiol tautomer (C=S / C-SH) [1] |
| Comparator Or Baseline | Comparator 1 (CAS 26974-09-4): Amino group (-NH2) [2]. Comparator 2 (CAS 2627-52-3): Methylthio group (-SCH3) [3]. |
| Quantified Difference | N/A (Qualitative structural difference) |
| Conditions | Chemical structure comparison |
Why This Matters
This structural difference defines the compound's primary utility as a thiol-based nucleophile for derivatization, a role the amino and methylthio analogs cannot fulfill.
- [1] PubChem. (2025). 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenyl-6-_trifluoromethyl_pyrimidine-2-thiol View Source
- [2] PubChem. (2025). 2-Amino-4-phenyl-6-(trifluoromethyl)pyrimidine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/26974-09-4 View Source
- [3] PubChem. (2025). 2-(Methylthio)-4-phenyl-6-(trifluoromethyl)pyrimidine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2627-52-3 View Source
